2-Cyclopentanoyloxazole
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Description
2-Cyclopentanoyloxazole is a chemical compound with the molecular formula C9H11NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For a more detailed analysis, one would typically use various analytical methods, such as spectroscopy .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Role in Drug Development : Heterocyclic compounds, like 2-Cyclopentanoyloxazole, often serve as core structures in drug development due to their diverse biological activities. They are extensively explored for their therapeutic potentials in various domains, including antibacterial, antifungal, anticancer, and anti-inflammatory treatments (Dar & Shamsuzzaman, 2015).
Structural Modifications for Therapeutic Use : Various structural modifications of heterocyclic compounds are investigated to enhance their pharmacological profiles. For instance, benzothiazoles have been studied extensively for their antimicrobial and anticancer activities. These studies focus on creating derivatives with improved efficacy and reduced side effects (Kamal et al., 2015).
Role in Understanding Drug Mechanism and Toxicity : Research on compounds like this compound also involves understanding their mechanisms of action at the cellular level and their potential toxic effects. This is crucial for assessing the safety and efficacy of these compounds when used as pharmaceuticals (Ahmed & Hombal, 1984).
Exploration in Non-traditional Therapeutic Areas : Heterocyclic compounds are also being explored for their potential in non-traditional therapeutic areas, such as the treatment of spinal cord injury and other complex conditions. This highlights the versatility and potential of these compounds in addressing a wide range of health issues (Nagoshi & Fehlings, 2015).
Use in Pharmaceutical Formulations : Compounds with structures like this compound can be used in pharmaceutical formulations to enhance drug delivery, stability, and bioavailability. For instance, cyclodextrins have been used extensively in drug delivery systems to improve the solubility and therapeutic efficacy of various drugs (Challa et al., 2005).
Environmental and Ecotoxicological Studies : Apart from therapeutic applications, heterocyclic compounds are also studied for their environmental impact, particularly how they interact with ecosystems when released as pollutants. Understanding the ecotoxicity of these compounds is crucial for developing safer pharmaceuticals and mitigating environmental risks (Kovaláková et al., 2020).
properties
IUPAC Name |
cyclopentyl(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLTOZALWAOCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642046 |
Source
|
Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-86-6 |
Source
|
Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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